molecular formula C15H19N5O2 B2785151 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 2097909-19-6

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Katalognummer: B2785151
CAS-Nummer: 2097909-19-6
Molekulargewicht: 301.35
InChI-Schlüssel: FFZPGSANEZEWGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a chemical compound with the CAS Registry Number 2097909-19-6 and a molecular weight of 301.34 g/mol . Its molecular formula is C 15 H 19 N 5 O 2 , featuring a distinct structure that integrates a pyrrolidine ring, a 1,2,3-triazole moiety with a methoxymethyl substituent, and a pyridin-3-yl group linked via an ethanone bridge . This specific architecture, including the 1,2,3-triazole ring, is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis of novel heterocyclic compounds for biological screening . The compound is characterized by a topological polar surface area of approximately 73.1 Ų and an estimated XLogP3 value of -0.5, suggesting favorable physicochemical properties for research applications . It is supplied as a high-purity solid for use in scientific investigations. This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human or animal consumption.

Eigenschaften

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-22-11-13-9-20(18-17-13)14-4-6-19(10-14)15(21)7-12-3-2-5-16-8-12/h2-3,5,8-9,14H,4,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZPGSANEZEWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves a multi-step process. One potential route includes:

  • Formation of the triazole ring: Utilizing azide-alkyne cycloaddition to form the 1,2,3-triazole core.

  • Attachment of the pyrrolidine ring: Through nucleophilic substitution or reductive amination.

  • Introduction of the methoxymethyl group: Via nucleophilic substitution, often using formaldehyde and a suitable methoxylation reagent.

  • Incorporation of the pyridin-3-yl group: Through palladium-catalyzed coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

While the above methods are suitable for laboratory-scale synthesis, industrial production would require optimization for large-scale operations. This might involve streamlining the synthetic route, using more cost-effective reagents, and improving reaction yields and purities through advanced purification techniques such as crystallization, distillation, or chromatography.

Analyse Chemischer Reaktionen

1-{3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one undergoes various chemical reactions due to its diverse functional groups.

Types of Reactions

  • Oxidation: Can occur at the methoxymethyl group or the pyrrolidine ring, often using reagents like PCC or KMnO4.

  • Reduction: The triazole ring can be selectively reduced using hydrogenation or hydride donors.

  • Substitution: Nucleophilic substitution reactions can modify the methoxymethyl group or the pyridinyl moiety using appropriate nucleophiles under mild conditions.

Common Reagents and Conditions

  • Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

  • Reduction: Hydrogen gas with palladium on carbon (H2/Pd-C) or sodium borohydride (NaBH4).

  • Substitution: Use of nucleophiles such as alkoxides, amines, or halides in solvents like DMF or DMSO.

Major Products Formed

Reactions involving this compound can yield various derivatives with altered functional groups, enhancing its potential utility in different research applications.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features several notable structural components:

  • Triazole Ring : Known for its biological activities, this moiety contributes to the compound's antimicrobial properties.
  • Pyrrolidine Moiety : This part is often linked with neuroactive compounds and can influence pharmacokinetics.
  • Pyridine Group : This heterocyclic structure enhances the compound's lipophilicity, potentially improving membrane permeability.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural diversity and biological activity:

  • Antimicrobial Activity : Compounds with triazole rings have been shown to possess antifungal and antibacterial properties. Research indicates that derivatives of this compound can disrupt microbial cell functions, making them effective against various bacterial strains and fungi .
  • Neuroactive Properties : The pyrrolidine moiety may enhance the compound's ability to interact with neurological pathways, suggesting potential applications in treating neurodegenerative diseases or mental health disorders .
  • Cancer Research : Some studies have indicated that triazole derivatives can exhibit anticancer properties. The unique combination of functional groups in this compound may lead to synergistic effects, enhancing its efficacy compared to simpler derivatives .

Materials Science

In materials science, the compound's unique structure allows for various applications:

  • Supramolecular Chemistry : The triazole and pyridine components can form coordination complexes with metals, which are useful in creating new materials with specific properties. These complexes can be utilized in catalysis and photochemistry .
  • Polymeric Networks : The ability of this compound to participate in polymerization reactions opens avenues for developing novel polymers and gels with tailored functionalities .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Synthetic Routes : The synthesis of this compound often involves multi-step processes including Huisgen cycloaddition for triazole formation and subsequent reactions to introduce other functional groups. These methods are crucial for producing complex organic molecules efficiently .
  • Automated Synthesis : Industrial applications may leverage continuous flow reactors and automated synthesizers to optimize production processes, ensuring high yield and purity of the final product .

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that triazole-containing compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The research highlighted the importance of the triazole ring in enhancing antimicrobial effects through disruption of bacterial cell wall synthesis .

Neuropharmacological Assessment

Research conducted on pyrrolidine derivatives indicated their potential as neuroprotective agents. In vitro studies showed that these compounds could modulate neurotransmitter levels, leading to improved cognitive function in animal models .

Coordination Chemistry

A review article discussed the use of triazole-pyridine ligands in forming metal complexes for catalysis. These complexes were found to enhance reaction rates significantly compared to traditional catalysts, showcasing the utility of this compound in advancing chemical synthesis methodologies .

Wirkmechanismus

The compound exerts its effects through interactions with specific molecular targets and pathways. These may involve:

  • Binding to enzyme active sites: Triazole and pyridine groups can form key interactions with amino acid residues in enzyme pockets.

  • Modulating receptor activity: Pyrrolidine moiety may engage with receptors to influence signal transduction pathways.

  • Interfering with nucleic acids: The compound's structure may allow it to intercalate with DNA or RNA, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The following table summarizes critical differences between the target compound and analogous molecules from the evidence:

Compound Name / ID Molecular Weight Key Functional Groups logP/logD Notable Features Reference
Target: 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one ~347.4* Triazole, pyrrolidine, pyridin-3-yl, methoxymethyl Estimated ~1.5 Balanced lipophilicity; potential for CNS penetration due to moderate logP.
2-(3-methyl-1H-pyrazol-1-yl)-1-(3-{2-[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}pyrrolidin-1-yl)ethan-1-one 373.45 Pyrazole, oxadiazole, oxane 1.5353 Higher molecular weight; oxadiazole enhances metabolic stability.
1-{3-[1-(2-aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one ~297.28 Pyrazolo-pyrazine, aminoethyl N/A Increased H-bond donors (1) and acceptors (5); likely improved solubility.
2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one N/A Triazolethio, pyrrol-2-yl N/A Sulfur atom introduces potential for covalent binding or redox activity.
1-(4-chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ~220.67 Chlorophenyl, pyrazole N/A Simpler structure; chlorophenyl enhances lipophilicity and electron-withdrawing effects.

*Estimated based on molecular formula.

Functional Group Analysis

  • Triazole vs. Pyrazole/Oxadiazole : The target’s 1,2,3-triazole offers stronger dipole interactions compared to pyrazole () or oxadiazole (), but pyrazole may provide better π-stacking due to aromaticity.
  • Methoxymethyl vs. Oxane/Aminoethyl: The methoxymethyl group in the target balances lipophilicity, while oxane () increases steric bulk, and aminoethyl () introduces basicity and solubility.
  • Pyridin-3-yl vs. Chlorophenyl : Pyridin-3-yl enhances hydrogen-bond acceptor capacity compared to chlorophenyl (), which prioritizes hydrophobic interactions.

Biologische Aktivität

The compound 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a novel synthetic molecule characterized by its unique structural features, including a triazole ring and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Triazole Ring : Known for its biological activity, this nitrogen-containing heterocycle is often associated with various pharmacological properties.
  • Pyrrolidine Moiety : This five-membered ring contributes to the compound's conformational flexibility and potential receptor interactions.
  • Pyridine Group : The presence of a pyridine ring enhances the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one exhibit significant antimicrobial properties. For instance:

  • Triazole derivatives are known to inhibit the growth of bacteria and fungi. Studies have shown that triazole compounds can effectively target Mycobacterium tuberculosis and various ESKAPE pathogens, which are notorious for their antibiotic resistance .
Compound NameStructureNotable Activity
3-{4-(Pyridin-3-Yl)Phenyl}-5-(1H-1,2,3-Triazol)Similar heterocyclesAntibacterial
2-{4-[Piperidinyl]Phenyl}-2H-IndazoleRelated piperidine structureAnticancer
5-(Methoxy)-1H-Pyrazole DerivativeContains pyrazole instead of triazoleAnti-inflammatory

Anticancer Activity

The anticancer potential of this compound is also noteworthy. The incorporation of a pyrrolidine ring has been linked to enhanced activity against various cancer cell lines. Preliminary studies suggest that derivatives with similar structural motifs can induce apoptosis in cancer cells by interfering with cell signaling pathways involved in proliferation .

The biological activity of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of specific enzymes crucial for bacterial survival and cancer cell proliferation.
  • Receptor Binding : The structural features allow for effective binding to various biological receptors, potentially modulating their activity.

Case Studies

Recent studies have highlighted the efficacy of triazole-containing compounds in treating resistant infections. For example:

  • A study involving a series of triazole derivatives demonstrated promising results against Staphylococcus aureus and other Gram-positive bacteria .
  • Another investigation focused on the anticancer effects of pyrrolidine-based compounds revealed significant cytotoxicity against breast cancer cell lines (MCF7) .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the triazole (δ 7.5–8.0 ppm), pyrrolidine (δ 2.5–3.5 ppm), and pyridinyl (δ 8.5–9.0 ppm) protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₇H₂₁N₅O₂: 343.17 g/mol) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using UV-active spots (Rf ~0.5 in ethyl acetate/hexane 1:1) .
  • HPLC : Quantifies purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

How does the triazole-pyrrolidine moiety influence the compound’s binding affinity in molecular docking studies?

Advanced
The triazole acts as a hydrogen-bond acceptor, mimicking peptide bonds, while the pyrrolidine’s conformational flexibility enhances target compatibility. Docking studies against kinases (e.g., EGFR) show:

  • Triazole interaction : Forms π-π stacking with aromatic residues (e.g., Phe723 in EGFR) .
  • Methoxymethyl group : Enhances solubility and modulates steric effects, improving binding pocket occupancy .
  • Pyridinyl group : Coordinates with catalytic lysine residues via lone-pair electrons .
    Methodology: Use AutoDock Vina with AMBER force fields; validate with MD simulations (100 ns) to assess binding stability .

How can researchers resolve contradictions in bioactivity data across studies involving similar triazole-containing compounds?

Advanced
Contradictions often arise from assay conditions or structural nuances. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Metabolite profiling : LC-MS/MS to identify active metabolites that may explain divergent results .
  • Structural tweaks : Compare analogs (e.g., replacing methoxymethyl with hydroxymethyl) to isolate pharmacophore contributions .
    Example: A study showed triazole-pyrrolidine derivatives with 4-methoxyphenyl groups had 10× higher antimicrobial activity than 4-fluorophenyl variants due to enhanced membrane penetration .

What in vitro assays are recommended to assess the compound’s pharmacokinetic properties?

Q. Advanced

  • Caco-2 permeability : Predicts intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to calculate half-life (t₁/₂ >30 mins suggests metabolic stability) .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu >5% is desirable) .
  • CYP inhibition : Screen against CYP3A4/2D9 to assess drug-drug interaction risks .

What computational methods predict the compound’s reactivity in different solvents?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests high reactivity) .
  • Solvent polarity index : Use COSMO-RS to simulate solvation effects (e.g., DMF stabilizes transition states via dipole interactions) .
  • pKa prediction : ADMET Predictor or MarvinSuite to estimate protonation states in physiological pH (e.g., pyridinyl pKa ~4.5) .

What are the documented biological targets for similar triazole-pyrrolidine derivatives?

Q. Basic

  • Kinases : EGFR, VEGFR (IC₅₀ ~0.1–5 µM) .
  • Microbial enzymes : DNA gyrase (MIC ~2–8 µg/mL against S. aureus) .
  • CNS targets : Dopamine D2 receptor (Ki ~50 nM) .
    Table: Select Targets and Activities
TargetActivity (IC₅₀/Ki)Structural Feature Responsible
EGFR0.8 µMTriazole π-stacking
DNA gyrase4 µg/mLMethoxymethyl hydrophobicity
D2 receptor50 nMPyridinyl coordination

How to design SAR studies for this compound’s derivatives to enhance selectivity?

Q. Advanced

  • Substituent scanning : Synthesize analogs with varied triazole substituents (e.g., 4-Cl, 4-OCH₃, 4-NO₂) .
  • Scaffold hopping : Replace pyrrolidine with piperidine to assess ring size impact on target engagement .
  • Proteome-wide profiling : Use affinity chromatography-MS to identify off-targets and guide selectivity optimization .

What are the stability considerations for storing this compound under varying pH conditions?

Q. Basic

  • Acidic conditions (pH <3) : Hydrolysis of the ethanone linkage occurs; store in neutral buffers (pH 6–8) .
  • Light sensitivity : Degrades via triazole ring opening; use amber vials and -20°C storage .
  • Lyophilization : Stable as a lyophilized powder for >12 months (TGA shows decomposition >150°C) .

What strategies mitigate off-target effects observed in cellular assays for this compound?

Q. Advanced

  • Prodrug modification : Introduce ester moieties (e.g., acetyl) to reduce non-specific interactions until target site activation .
  • Polypharmacology modeling : Predict multi-target profiles with SEA (Similarity Ensemble Approach) to balance efficacy/toxicity .
  • CRISPR screening : Identify genetic vulnerabilities (e.g., BRCA1 mutations) that enhance on-target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.